molecular formula C14H18N4O2 B2830460 N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide CAS No. 899990-47-7

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide

Cat. No.: B2830460
CAS No.: 899990-47-7
M. Wt: 274.324
InChI Key: CAROATRKLNLRMC-UHFFFAOYSA-N
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Description

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, features an indole moiety, which is known for its aromatic properties and biological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with ethylenediamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved often include the inhibition of key signaling molecules and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide is unique due to its specific substitution pattern on the indole ring and the presence of both urea and acetamide functionalities. This combination of structural features contributes to its distinct biological activities and chemical reactivity .

Biological Activity

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex structure that includes an indole moiety, a ureido group, and an acetamide functional group. This structural composition is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or pathways associated with tumor growth and survival.

Anticancer Activity

Several studies have demonstrated the anticancer potential of indole derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro assays have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and MCF-7 (breast cancer). The MTT assay has been commonly employed to assess cell viability post-treatment .
  • Mechanistic Insights : The mechanism of action often involves the induction of apoptosis through modulation of signaling pathways such as caspase activation and inhibition of tubulin polymerization, which is crucial for mitosis .

Other Biological Activities

Beyond anticancer properties, indole derivatives have been investigated for:

  • Antimicrobial Effects : Some studies suggest that these compounds may exhibit antimicrobial properties against various pathogens, although specific data on this compound remains limited .
  • Anti-inflammatory Properties : Indole derivatives are also noted for their anti-inflammatory activities, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (μM)Reference
AnticancerHeLa10.5
AnticancerHT298.7
AnticancerMCF-73.8
AntimicrobialVarious pathogensNot specified
Anti-inflammatoryIn vitro modelsNot specified

Case Study: Indole Derivative Efficacy

A study focusing on a related indole derivative demonstrated significant efficacy against colon carcinoma cells (HT29), with an IC50 value indicating effective inhibition at low concentrations. The compound's mechanism involved disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Properties

IUPAC Name

N-[2-[(1-methylindol-3-yl)carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10(19)15-7-8-16-14(20)17-12-9-18(2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROATRKLNLRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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